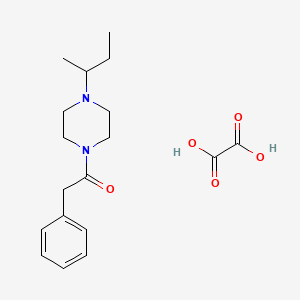

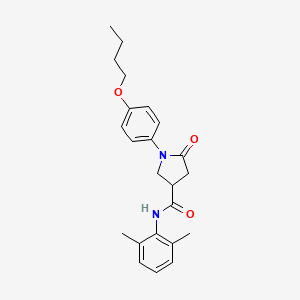

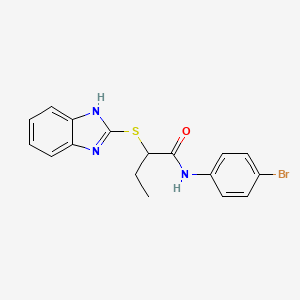

1-sec-butyl-4-(phenylacetyl)piperazine oxalate

説明

Synthesis Analysis

The synthesis of piperazine derivatives often involves condensation reactions, nucleophilic substitution, or Mannich reactions. These methods yield a variety of piperazine compounds with diverse substituents, indicating the versatility of synthetic approaches for tailoring the chemical structure and properties of piperazine derivatives (Sanjeevarayappa et al., 2015; Kulkarni et al., 2016; Mamat et al., 2012)^1^^2^^3^.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed through single crystal X-ray diffraction (XRD) studies, revealing details such as crystal system, space group, and molecular geometry. These studies highlight the planarity of amide moieties and the presence of specific intermolecular interactions, contributing to the three-dimensional architecture of the crystalline compound (Miyata et al., 2004; Kumara et al., 2017)^4^^5^.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and reactions under specific conditions such as the presence of catalysts. These reactions not only demonstrate the reactivity of these compounds but also their potential for yielding new derivatives with diverse biological activities (Rajkumar et al., 2014; Yang et al., 2021)^6^^7^.

Physical Properties Analysis

The physical properties, including crystallization behavior, melting points, and solubility, are crucial for understanding the practical applications and handling of piperazine derivatives. These characteristics are influenced by the molecular structure and intermolecular interactions within the compound (Prabawati, 2016)^8^.

Chemical Properties Analysis

The chemical properties of "1-sec-butyl-4-(phenylacetyl)piperazine oxalate" and similar compounds, such as their reactivity, stability, and interactions with biological targets, are derived from their functional groups and molecular structure. These properties are essential for their potential use in pharmaceuticals, materials science, and chemical synthesis (Naylor et al., 1993; Chonan et al., 2011)^9^^10^.

科学的研究の応用

Piperazine Derivatives as Differentiating Agents in Human Leukemic Cells

Research on piperazine derivatives of butyric acid highlighted their potential as differentiating agents, particularly in the context of antineoplastic agents against tumor cells. The study found that these derivatives could induce differentiation and inhibit the growth of human erythroleukemia K562 cells and myeloid leukemia HL60 cells, suggesting a pathway for the development of new therapeutic agents based on piperazine structures (Gillet et al., 1997).

Aromatase Inhibitors for Mammary Tumor Inhibition

Another research avenue explored the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors, aiming at inhibiting estrogen biosynthesis for treating hormone-dependent breast cancer. This research emphasizes the potential of piperazine derivatives in developing more effective and selective inhibitors for hormone-dependent cancers (Hartmann & Batzl, 1986).

Advanced Polymerization Techniques

Piperazine-containing dilithium anionic initiators have been synthesized for the living anionic polymerization of isoprene, demonstrating the role of piperazine derivatives in creating well-defined polyisoprene homopolymers with controlled molecular weights and microstructure. This research indicates the utility of piperazine-based compounds in advanced polymerization techniques and material science (Schultz et al., 2018).

Antibacterial and Anticancer Properties

The modification of biodegradable poly(3-hydroxybutyrate) with different amino compounds, including piperazine, to evaluate antibacterial and anticancer properties, highlights the potential biomedical applications of functionalized piperazine derivatives. These findings suggest the versatile role of piperazine structures in enhancing the biological activity of polymers for medical applications (Abdelwahab et al., 2019).

特性

IUPAC Name |

1-(4-butan-2-ylpiperazin-1-yl)-2-phenylethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.C2H2O4/c1-3-14(2)17-9-11-18(12-10-17)16(19)13-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-8,14H,3,9-13H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCXZYDEFIZTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCN(CC1)C(=O)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-sec-Butyl-piperazin-1-yl)-2-phenyl-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B4015227.png)

![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4015257.png)

![2-[2-(2-methoxyphenyl)vinyl]-3-(2-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015290.png)

![N-(2,6-diethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide](/img/structure/B4015324.png)